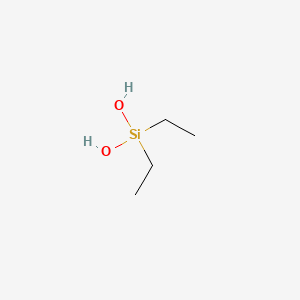

Diethylsilanediol

CAS No.: 63148-61-8

Cat. No.: VC3724686

Molecular Formula: C4H12O2Si

Molecular Weight: 120.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63148-61-8 |

|---|---|

| Molecular Formula | C4H12O2Si |

| Molecular Weight | 120.22 g/mol |

| IUPAC Name | diethyl(dihydroxy)silane |

| Standard InChI | InChI=1S/C4H12O2Si/c1-3-7(5,6)4-2/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | DAKRXZUXJUPCOF-UHFFFAOYSA-N |

| SMILES | CC[Si](CC)(O)O |

| Canonical SMILES | CC[Si](CC)(O)O |

Introduction

Chemical Reactivity

The silicon-hydroxyl bonds in diethylsilanediol confer significant reactivity, particularly toward condensation reactions. These hydroxyl groups can interact with various substrates, including:

-

Surface hydroxyl groups on inorganic oxides (forming Si-O-Si bonds)

-

Other silanediol molecules (potentially forming oligomers and polymers)

-

Various functional groups through hydrogen bonding

This reactivity is similar to that observed in dimethylsilanediol, which has been demonstrated to form bonds with oxidized silicon and other metal oxide surfaces .

Applications and Utilization

Based on the chemical properties of diethylsilanediol and applications documented for similar compounds, several potential uses can be identified.

Surface Modification

Diethylsilanediol could serve as an effective agent for hydrophobizing inorganic oxide surfaces. When applied to such surfaces, it would likely react with surface hydroxyl groups, creating a hydrophobic layer through Si-O-Si bond formation. This application is directly analogous to the documented use of dimethylsilanediol for modifying oxidized silicon and other metal oxide surfaces .

The advantage of using diethylsilanediol for surface modification would be that water is the only byproduct of the reaction, making it environmentally favorable compared to other silane-based surface modification agents that produce alcohols or other organic byproducts .

Industrial Applications

Potential industrial applications include:

-

Precursor for silicone polymers and materials

-

Component in waterproofing formulations

-

Ingredient in specialty coatings and films

-

Intermediate in the production of other organosilicon compounds

Cosmetic and Personal Care Considerations

Drawing parallels with dimethylsilanediol, which is utilized in the cosmetic industry for its moisturizing, regenerative, and antioxidant properties , diethylsilanediol might potentially offer similar benefits with modified characteristics due to its ethyl groups. The ethyl substituents could enhance certain properties such as:

-

Film formation on skin or hair

-

Emollient effects

-

Conditioning capabilities

-

Moisture retention

Research Perspectives and Future Directions

Comparative Studies with Other Silanediols

Research comparing the properties and applications of diethylsilanediol with other members of the silanediol family could provide valuable insights into structure-property relationships. Parameters of interest might include:

-

Surface modification efficiency

-

Hydrolytic stability

-

Condensation behavior

-

Film-forming properties

Advanced Applications

Emerging applications that warrant investigation include:

-

Use in advanced materials such as self-healing coatings

-

Application in organic-inorganic hybrid materials

-

Potential use in microelectronics as a precursor for low-dielectric materials

-

Exploration as a component in environmentally friendly formulations where conventional silanes pose concerns

Biodegradation Studies

Following the model of studies conducted on dimethylsilanediol , research into the biodegradation pathways and environmental fate of diethylsilanediol would be valuable. Such studies might examine:

-

Identification of microorganisms capable of metabolizing diethylsilanediol

-

Determination of degradation rates in various environmental compartments

-

Assessment of potential degradation products and their environmental impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume